molecular formula C7H5BrN2 B105606 4-bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 348640-06-2

4-bromo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B105606
CAS RN: 348640-06-2
M. Wt: 197.03 g/mol
InChI Key: LEZHTYOQWQEBLH-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H5BrN2 . It is used in the structure-based drug design of novel potent and selective tetrahydropyrazolo[1,5-a]pyrazines as ATR inhibitors .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . These compounds are synthesized using various methods, starting from both a preformed pyrazole or pyridine .


Molecular Structure Analysis

The molecular structure of 4-bromo-1H-pyrrolo[2,3-b]pyridine consists of a pyrrole ring fused with a pyridine ring, with a bromine atom attached to the 4-position . The exact mass of the molecule is 195.96361 g/mol .


Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives exhibit potent activities against various targets. For instance, they have shown inhibitory activity against FGFR1, 2, and 3 . They also show activity against resistant strains of E. coli .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-bromo-1H-pyrrolo[2,3-b]pyridine include a molecular weight of 197.03 g/mol, a topological polar surface area of 28.7 Ų, and zero rotatable bonds .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

4-Bromo-7-azaindole serves as a valuable building block in the synthesis of various biologically active molecules and finds applications in medicinal chemistry and drug discovery research . It has potential as an anticancer and antimicrobial agent .

Synthesis of Substituted Azaindole Products

This compound is crucial for the synthesis of substituted azaindole products, which have diverse biological activities . Azaindoles are organic compounds known for their diverse range of biological activities, including anticancer, antiviral, and antibacterial properties .

Synthesis of Tyrosine Kinase Inhibitors

4-Bromo-7-azaindole is used as a chemical reagent in the synthesis of tyrosine kinase inhibitors . Tyrosine kinase inhibitors are a class of drugs that target specific enzymes involved in cell growth and division, and are commonly used in the treatment of cancer .

Applications in Materials Science

This compound has applications in materials science . It has been used as a building block in the synthesis of organic semiconductors, which are important components in the development of electronic devices such as solar cells and transistors .

Applications in Organic Electronics

4-Bromo-7-azaindole also finds applications in organic electronics . It is used in the synthesis of organic semiconductors, which are key components in various electronic devices .

Potent Fibroblast Growth Factor Receptor Inhibitors

1H-pyrrolo[2,3-b]pyridine derivatives, including 4-Bromo-7-azaindole, have shown potent activities against FGFR1, 2, and 3 . These inhibitors have potential applications in cancer therapy .

Synthesis of Pyrrolopyrazine Derivatives

Pyrrolopyrazine derivatives, which have significant biological activities, can be synthesized using 4-Bromo-7-azaindole .

Potential Anticancer Agent

4-Bromo-7-azaindole has been investigated for its potential as an anticancer agent . It has shown promising results in inhibiting the growth of cancer cells .

Mechanism of Action

Target of Action

4-Bromo-7-azaindole, also known as 4-bromo-1H-pyrrolo[2,3-b]pyridine or MFCD08272233, is primarily targeted towards Casein Kinase 1 (CK1) . CK1 is a family of serine/threonine protein kinases that play a crucial role in various cellular processes, including cell cycle progression and circadian rhythm regulation .

Mode of Action

The compound interacts with its target, CK1, by inhibiting its activity . This inhibition occurs when 4-Bromo-7-azaindole binds to the ATP-binding pocket of CK1, thereby preventing the phosphorylation of certain proteins .

Biochemical Pathways

The inhibition of CK1 by 4-Bromo-7-azaindole affects the circadian clock-associated genes and proteins. Specifically, it decreases the expression of four dawn- and morning-phased clock-associated genes: CIRCADIAN CLOCK-ASSOCIATED 1 (CCA1), LATE ELONGATED HYPOCOTYL (LHY), PSEUDO-RESPONSE REGULATOR 9 (PRR9), and PRR7 . Concurrently, it increases the amounts of PRR5 and TIMING OF CAB EXPRESSION 1 (TOC1) proteins, which are transcriptional repressors of CCA1, LHY, PRR9, and PRR7 .

Pharmacokinetics

They can modulate and finely tune target binding and ADME-tox properties .

Result of Action

The result of 4-Bromo-7-azaindole’s action is the lengthening of the circadian period of Arabidopsis thaliana . This is due to the accumulation of PRR5 and TOC1 proteins, which repress the expression of certain clock-associated genes .

Action Environment

The action, efficacy, and stability of 4-Bromo-7-azaindole can be influenced by environmental factors. For instance, the circadian clock, which the compound affects, remains relatively constant in spite of environmental fluctuations, such as temperature change . .

properties

IUPAC Name

4-bromo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZHTYOQWQEBLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624173
Record name 4-Bromo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1H-pyrrolo[2,3-b]pyridine

CAS RN

348640-06-2
Record name 4-Bromo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1H-pyrrolo[2,3-b]pyridine
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Synthesis routes and methods I

Procedure details

Synthesis of 4-propyl-1-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)pyrrolidin-2-one 240. The further transformation of bromide x258 into the target product 240 is carried out in complete accordance with the transformation of bromide b191-1 into product ucb-108891-1 as described in examples 79.2 to 79.4. The yields are similar for intermediates 4-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine x259, 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde x260 and 4-propyl-1-{[1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]methyl}pyrrolidin-2-one x261. As a result, 1.0 g (5.1 mmol) of 4-bromo-1H-pyrrolo[2,3-b]pyridine x258 affords 0.45 g of 4-propyl-1-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)pyrrolidin-2-one 240.
Name
4-propyl-1-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)pyrrolidin-2-one
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product 240
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ucb-108891-1
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4-propyl-1-{[1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]methyl}pyrrolidin-2-one
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Reaction Step Eight

Synthesis routes and methods II

Procedure details

The further transformation of bromide x258 into the target product 240 is carried out in complete accordance with the transformation of bromide b191-1 into product ucb-108891-1 as described in examples 79.2 to 79.4. The yields are similar for intermediates 4-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine x259, 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde x260 and 4-propyl-1-{[1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]methyl}pyrrolidin-2-one x261. As a result, 1.0 g (5.1 mmol) of 4-bromo-1H-pyrrolo[2,3-b]pyridine x258 affords 0.45 g of 4-propyl-1-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)pyrrolidin-2-one 240.
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0 (± 1) mol
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product 240
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ucb-108891-1
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4-propyl-1-{[1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]methyl}pyrrolidin-2-one
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Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-1H-pyrrolo[2,3-b]pyridine
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4-bromo-1H-pyrrolo[2,3-b]pyridine
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4-bromo-1H-pyrrolo[2,3-b]pyridine
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4-bromo-1H-pyrrolo[2,3-b]pyridine

Q & A

Q1: What are the advantages of using 4-Bromo-7-azaindole in palladium-catalyzed cross-coupling reactions?

A1: 4-Bromo-7-azaindole serves as a versatile substrate in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. [] This compound readily reacts with various coupling partners, including amides, amines, amino acid esters, and phenols, under relatively mild conditions. [] This versatility makes it a valuable building block for synthesizing a diverse range of complex molecules, particularly those with potential biological activity.

Q2: Can you provide an example of a successful cross-coupling reaction using 4-Bromo-7-azaindole, highlighting the specific catalyst system and reaction conditions?

A2: Research demonstrates the successful C-N cross-coupling of 4-Bromo-7-azaindole with amides using a catalyst system comprising palladium(II) acetate (Pd(OAc)2) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd2(dba)3), Xantphos ligand, and cesium carbonate (Cs2CO3) as a base in dioxane solvent. [] This reaction proceeded efficiently, highlighting the effectiveness of this specific catalyst system and reaction conditions for C-N bond formation with 4-Bromo-7-azaindole.

Q3: Besides its use in cross-coupling reactions, has 4-Bromo-7-azaindole been explored as a building block for other types of compounds?

A3: Yes, 4-Bromo-7-azaindole has been used as a starting material for synthesizing platinum(II) oxalato complexes. [] These complexes incorporate 7-azaindole derivatives, including 4-Bromo-7-azaindole, as co-ligands. [] This research demonstrates the potential of using 4-Bromo-7-azaindole in coordination chemistry and developing metal-based complexes with potential biological activities.

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